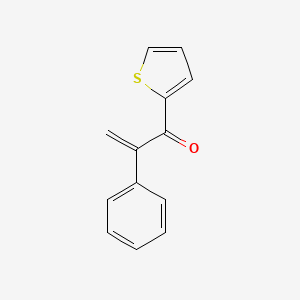

2-Propen-1-one, 2-phenyl-1-(2-thienyl)-

Description

Contextualization within Chalcone (B49325) Derivatives and α,β-Unsaturated Ketone Systems

2-Propen-1-one, 2-phenyl-1-(2-thienyl)- is classified as a chalcone derivative. Chalcones are characterized by an open-chain flavonoid structure in which two aromatic rings are joined by a three-carbon α,β-unsaturated carbonyl system. mdpi.com This core structure, 1,3-diaryl-2-propen-1-one, is also known as benzalacetophenone or benzylidene acetophenone (B1666503). mdpi.com The defining feature of these molecules is the reactive ketoethylenic group (–CO–CH=CH–), which is responsible for many of their chemical and biological activities. mdpi.comresearchgate.net

The α,β-unsaturated ketone moiety is a key functional group that imparts specific reactivity to the molecule. mdpi.com This system consists of a conjugated double bond and a carbonyl group, creating a delocalized π-electron system that extends to the two aromatic rings. mdpi.com This electronic arrangement makes the molecule susceptible to various chemical transformations and interactions. The synthesis of such compounds often involves the Claisen-Schmidt condensation, where an aromatic aldehyde reacts with an aromatic ketone. mdpi.com

Importance of Thiophene (B33073) Moieties in Organic Chemistry and Materials Science

The presence of a thiophene ring in 2-Propen-1-one, 2-phenyl-1-(2-thienyl)- is of particular significance. Thiophene is a five-membered heteroaromatic ring containing a sulfur atom. chemicalbook.com This heterocycle is a versatile building block in the design of new molecules with diverse applications. cognizancejournal.comresearchgate.net Thiophene and its derivatives are known to exhibit a wide range of biological activities, making them important scaffolds in medicinal chemistry. chemicalbook.comnih.govresearchgate.net For instance, several commercially available drugs contain a thiophene nucleus. nih.govscispace.com

The physicochemical properties of thiophene are remarkably similar to those of benzene (B151609), an observation that has led to its classification as a bioisostere of benzene. chemicalbook.comcognizancejournal.com This similarity allows medicinal chemists to substitute benzene rings with thiophene rings in drug candidates to potentially enhance biological activity or modify pharmacokinetic properties. researchgate.net

Beyond medicine, thiophene-based materials have found applications in materials science, including in the development of organic electronics such as solar cells and light-emitting diodes, as well as in the creation of functional dyes and sensors. cognizancejournal.com

Scope and Research Significance of 2-Propen-1-one, 2-phenyl-1-(2-thienyl)- and Analogues

The research significance of 2-Propen-1-one, 2-phenyl-1-(2-thienyl)- and its analogues is rooted in the diverse pharmacological activities exhibited by thiophene-containing chalcones. nih.govrsc.org These compounds have been investigated for a multitude of potential therapeutic applications.

Studies have shown that chalcone derivatives containing a thiophene moiety possess promising biological activities. nih.gov For example, certain thiophene-containing chalcones have demonstrated antibacterial and antiviral properties. rsc.orgresearchgate.net Research has also explored their potential as anticancer agents, with some derivatives showing the ability to induce apoptosis (programmed cell death) in cancer cells. nih.gov The propenone moiety in chalcones is considered crucial for eliciting these biological responses. researchgate.net

The versatility of the chalcone scaffold allows for structural modifications, such as the introduction of different substituents on the aromatic rings, to modulate their biological activity. This has led to the synthesis and evaluation of numerous analogues in the quest for more potent and selective therapeutic agents. nih.govresearchgate.net The incorporation of a thiophene ring, in particular, has been a successful strategy in the development of novel bioactive compounds. nih.gov

Below is a table summarizing key research findings on thiophene-containing chalcone derivatives:

| Derivative Type | Biological Activity Investigated | Key Findings |

| Thiophene sulfonate chalcones | Antibacterial, Antiviral | Demonstrated excellent antibacterial activity against Xanthomonas axonopodis pv. citri and notable inactivation activity against Tobacco mosaic virus. rsc.org |

| Bis-chalcones with thiophene | Anticancer | Showed proapoptotic activity and the ability to induce cell cycle arrest in cancer cells. nih.gov |

| Phenyl/hydroxyphenyl-3-thienylpropenones | Anti-inflammatory, Antioxidant | Inhibited nitric oxide production and showed antioxidant effects in macrophages. researchgate.net |

| Heteroaryl chalcones (including thiophene) | Anti-angiogenic | Inhibited VEGF-induced angiogenesis in vitro and in vivo. researchgate.net |

Structure

2D Structure

3D Structure

Properties

CAS No. |

13191-28-1 |

|---|---|

Molecular Formula |

C13H10OS |

Molecular Weight |

214.28 g/mol |

IUPAC Name |

2-phenyl-1-thiophen-2-ylprop-2-en-1-one |

InChI |

InChI=1S/C13H10OS/c1-10(11-6-3-2-4-7-11)13(14)12-8-5-9-15-12/h2-9H,1H2 |

InChI Key |

SYULNVQABCAECY-UHFFFAOYSA-N |

Canonical SMILES |

C=C(C1=CC=CC=C1)C(=O)C2=CC=CS2 |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for 2 Propen 1 One, 2 Phenyl 1 2 Thienyl

Classical Synthesis Approaches

The foundational methods for constructing the 2-propen-1-one, 2-phenyl-1-(2-thienyl)- backbone have traditionally relied on well-established condensation reactions. These methods, while effective, often involve straightforward, one-pot procedures that have been refined over decades of organic synthesis.

Claisen-Schmidt Condensation Protocols for Chalcone (B49325) Backbone Formation

The Claisen-Schmidt condensation is the most prominent and widely utilized method for synthesizing chalcones, including 2-propen-1-one, 2-phenyl-1-(2-thienyl)-. acs.orgwikipedia.orgrasayanjournal.co.ingordon.edu This reaction involves the base- or acid-catalyzed condensation between an aromatic ketone and an aromatic aldehyde that lacks an α-hydrogen. wikipedia.org In the context of the target molecule, this translates to the reaction between 2-acetylthiophene (B1664040) and benzaldehyde.

The reaction is typically catalyzed by a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in an alcoholic solvent like ethanol (B145695). acs.orggordon.edu The base deprotonates the α-carbon of 2-acetylthiophene, forming an enolate ion. This nucleophilic enolate then attacks the carbonyl carbon of benzaldehyde. The subsequent aldol (B89426) addition product readily undergoes dehydration to yield the stable α,β-unsaturated ketone, which is the chalcone. gordon.edu The general mechanism is a cornerstone of organic chemistry, valued for its reliability and simplicity. wikipedia.org

The reaction conditions can be varied to optimize the yield and purity of the product. For instance, different bases and solvent systems can be employed. While aqueous alkali is common, the use of solid NaOH in a solvent-free grinding technique has been reported to give quantitative yields for similar reactions. nih.gov The concentration of the base, typically ranging from 10-60%, and the reaction temperature are critical parameters that can influence the rate of reaction and the formation of side products. acs.orgrasayanjournal.co.in

Table 1: Representative Claisen-Schmidt Condensation Conditions

| Reactants | Catalyst/Base | Solvent | Conditions | Yield | Reference |

| 2-Acetyl-5-bromothiophene and 4-nitrobenzaldehyde | Sodium hydroxide | Ethanol | Not specified | Not specified | acs.org |

| o-Hydroxy acetophenones and aromatic aldehydes | Anhydrous K2CO3 | Solvent-free | Microwave irradiation (3-5 min) | 85-90% | rasayanjournal.co.in |

| Benzaldehyde and Acetone | 10% NaOH | 95% Ethanol | Room temp, 20 min | Not specified | gordon.edu |

| 5-Chloro-2-acetyl thiophene (B33073) and p-anisaldehyde | Ethanolic NaOH | Ethanol | Thermal heating | Not specified | ijaresm.com |

| Cycloalkanones and Benzaldehydes | Solid NaOH (20 mol%) | Solvent-free (grinding) | 5 minutes | 96-98% | nih.gov |

Specific Reaction Pathways Utilizing Thiophenyl Magnesium Bromide

An alternative approach to the formation of the chalcone backbone involves the use of Grignard reagents. While less common than the Claisen-Schmidt condensation for this specific chalcone, Grignard reactions offer a powerful tool for carbon-carbon bond formation. In a potential synthetic route, thiophenyl magnesium bromide could act as a nucleophile.

However, a more direct and relevant application of Grignard reagents in chalcone synthesis involves the reaction of an appropriate aldehyde with a different Grignard reagent, followed by oxidation. For instance, a previously reported method for synthesizing 1,3-diaryl-2-propenones involved the Grignard reaction of an aldehyde and subsequent oxidation of the resulting secondary alcohol. nih.gov While not specifically detailing the use of thiophenyl magnesium bromide for the synthesis of 2-propen-1-one, 2-phenyl-1-(2-thienyl)-, this highlights a viable, though multi-step, alternative to the direct condensation approach.

The use of iron-catalyzed cross-coupling reactions between Grignard reagents and aryl halides has also been extensively studied, offering a pathway to complex substituted aromatic compounds. dtu.dkorgsyn.org This methodology could potentially be adapted for the synthesis of precursors to the target chalcone.

Alternative Condensation Reactions

Beyond the standard Claisen-Schmidt protocol, other condensation reactions can be employed. For instance, acid-catalyzed condensation reactions provide an alternative to the more common base-catalyzed methods. nih.gov In one study, the condensation of 4-hydroxy-3-methoxybenzaldehyde with di- or triacetylbenzenes was achieved using concentrated sulfuric acid in ethanol under reflux conditions. nih.gov

Another alternative is the Wittig reaction, which has been presented as a robust method for chalcone synthesis, sometimes superior to the classical aldol condensation, especially when dealing with sensitive functional groups. nih.gov This reaction involves the treatment of a phosphonium (B103445) ylide with an aldehyde or ketone. For the synthesis of 2-propen-1-one, 2-phenyl-1-(2-thienyl)-, this would involve reacting a benzaldehyde-derived ylide with 2-acetylthiophene.

Advanced Synthetic Techniques and Optimization

To address some of the limitations of classical methods, such as long reaction times and the use of harsh reagents, more advanced synthetic techniques have been developed. These methods often focus on improving reaction efficiency, reducing environmental impact, and increasing product yields.

Microwave-Assisted Synthesis in Chalcone Preparation

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. rasayanjournal.co.innih.gov In the context of chalcone synthesis, microwave irradiation has been shown to dramatically reduce reaction times from hours or even days to mere minutes. nih.govmdpi.comfrontiersin.org

This technique has been successfully applied to the Claisen-Schmidt condensation. For example, the synthesis of various chalcones has been achieved in high yields (80-90%) within 30-50 seconds to a few minutes under microwave irradiation. rasayanjournal.co.in The use of microwave heating is considered a "green chemistry" approach as it often leads to cleaner reactions, higher yields, and can sometimes be performed under solvent-free conditions. rasayanjournal.co.in For instance, the condensation of o-hydroxy acetophenones with aromatic aldehydes was carried out in the presence of anhydrous potassium carbonate under solvent-free microwave conditions, yielding the desired chalcones in 85-90% yield within 3-5 minutes. rasayanjournal.co.in

Table 2: Comparison of Conventional and Microwave-Assisted Chalcone Synthesis

| Method | Reactants | Catalyst/Conditions | Reaction Time | Yield | Reference |

| Conventional | Acetylferrocene and Benzaldehydes | Base-catalyzed | 10-40 hours | 71-87% | frontiersin.org |

| Microwave | Acetylferrocene and Benzaldehydes | Base-catalyzed | 1-5 minutes | 78-92% | frontiersin.org |

| Conventional | 2-acetyl heterocyclic derivatives and aldehyde | Aqueous KOH, Room Temp | 24 hours | Not specified | |

| Microwave | 2-acetyl heterocyclic derivatives and aldehyde | Aqueous KOH, 180 watts | 2-6 minutes | Not specified | |

| Conventional | Substituted acetophenone (B1666503) and benzaldehyde | Piperidine, refluxing ethanol | 3 days | Good (85% purity) | nih.gov |

| Microwave | Substituted acetophenone and benzaldehyde | Piperidine | 30 minutes | 87% (97% purity) | nih.gov |

Catalyst Applications in Synthesis Efficiency

The choice of catalyst plays a crucial role in the efficiency of chalcone synthesis. While traditional methods rely on strong bases like NaOH and KOH, research has explored the use of alternative and more environmentally friendly catalysts.

For example, anhydrous potassium carbonate (K2CO3) has been used as a non-toxic and inexpensive condensing agent in microwave-assisted synthesis. rasayanjournal.co.in Another "green" approach involves the use of fly ash:H2SO4 as a catalyst under microwave irradiation. The use of solid catalysts can simplify the work-up procedure, as the catalyst can often be removed by simple filtration. rasayanjournal.co.in

Chemical Transformations and Derivatization Reactions

The unique electronic and steric properties imparted by the phenyl and 2-thienyl groups significantly influence the reactivity of the propenone backbone. These substituents modulate the electrophilicity of the carbonyl carbon and the β-carbon of the enone system, providing a platform for diverse synthetic methodologies.

Electrophilic and Nucleophilic Addition Reactions to the α,β-Unsaturated System

The polarized nature of the α,β-unsaturated ketone in 2-propen-1-one, 2-phenyl-1-(2-thienyl)- makes it susceptible to attack by both electrophiles and nucleophiles. dalalinstitute.comlibretexts.orgslideshare.netslideshare.net Nucleophilic addition, in particular, is a cornerstone of its reactivity, targeting the β-carbon of the alkene in a conjugate fashion. dalalinstitute.comwikipedia.org This reactivity pattern is central to the construction of more complex molecular architectures.

The Michael addition, or conjugate addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds. masterorganicchemistry.com In the case of 2-propen-1-one, 2-phenyl-1-(2-thienyl)-, various nucleophiles can add to the β-carbon, leading to the formation of a new carbon-carbon or carbon-heteroatom bond. The reaction proceeds via the attack of a soft nucleophile (the Michael donor) on the electron-deficient β-position of the chalcone (the Michael acceptor). masterorganicchemistry.com

Research has shown that nucleophiles such as thiols readily participate in Michael addition reactions with chalcone frameworks. researchgate.net For instance, the reaction with thiol-containing compounds results in the formation of a thioether linkage. This type of reaction is often efficient and proceeds under mild conditions. The general mechanism involves the formation of an enolate intermediate after the initial nucleophilic attack, which is subsequently protonated to yield the 1,4-adduct. masterorganicchemistry.com The presence of the phenyl and thienyl groups can influence the rate and diastereoselectivity of the addition by steric hindrance and by modifying the electronic properties of the enone system. koreascience.kr

Table 1: Representative Michael Addition Reactions

| Michael Donor | Product Structure (General) | Reaction Conditions | Reference |

|---|---|---|---|

| Thiol (R-SH) | R-S-CH(Ph)-CH₂-C(=O)-Thienyl | Base catalyst (e.g., Et₃N), Room Temperature | researchgate.net |

| Malonates | (RO₂C)₂CH-CH(Ph)-CH₂-C(=O)-Thienyl | Base catalyst (e.g., NaOEt), Ethanol | masterorganicchemistry.com |

| Amines (R₂NH) | R₂N-CH(Ph)-CH₂-C(=O)-Thienyl | Varies, often neat or in a polar solvent | masterorganicchemistry.com |

Cyclization Reactions and Heterocyclic Compound Formation

The propenone moiety serves as an excellent building block for the synthesis of various heterocyclic systems. Through cyclocondensation and cycloaddition reactions, the three-carbon backbone can be incorporated into five- or six-membered rings, many of which are of significant interest in medicinal and materials chemistry.

A prominent reaction of chalcones is their conversion to 2-pyrazolines through cyclocondensation with hydrazine (B178648) and its derivatives. chemicalbook.com The reaction of 2-propen-1-one, 2-phenyl-1-(2-thienyl)- with hydrazine hydrate (B1144303) in a suitable solvent, such as ethanol or acetic acid, typically proceeds via an initial Michael addition of the hydrazine to the enone system, followed by intramolecular cyclization and dehydration to afford the corresponding 5-(2-thienyl)-3-phenyl-4,5-dihydro-1H-pyrazole. koreascience.krnih.govresearchgate.net

The reaction can be carried out using conventional heating or microwave irradiation, with the latter often providing benefits in terms of reduced reaction times and improved yields. nih.gov The substitution pattern on the resulting pyrazoline ring is determined by the starting chalcone.

Table 2: Synthesis of Pyrazoline from 2-Propen-1-one, 2-phenyl-1-(2-thienyl)-

| Reagent | Product | Reaction Conditions | Reference |

|---|---|---|---|

| Hydrazine Hydrate (NH₂NH₂·H₂O) | 5-(2-thienyl)-3-phenyl-4,5-dihydro-1H-pyrazole | Ethanol, Reflux | chemicalbook.comnih.gov |

| Thiosemicarbazide (NH₂NHCSNH₂) | 5-(2-thienyl)-3-phenyl-4,5-dihydropyrazole-1-carbothioamide | Ethanol, Basic conditions | koreascience.kr |

| Phenylhydrazine (PhNHNH₂) | 1,3-diphenyl-5-(2-thienyl)-4,5-dihydropyrazole | Acetic Acid, Reflux | chemicalbook.com |

The α,β-unsaturated system of 2-propen-1-one, 2-phenyl-1-(2-thienyl)- can also participate in other cycloaddition reactions.

Diels-Alder Reaction : In a Diels-Alder reaction, the propenone double bond acts as a dienophile, reacting with a conjugated diene in a [4+2] cycloaddition to form a six-membered ring. wikipedia.orgmasterorganicchemistry.comlibretexts.org The reactivity of the chalcone as a dienophile is enhanced by the electron-withdrawing nature of the adjacent carbonyl group. Reactions with electron-rich dienes, such as cyclopentadiene (B3395910) or substituted butadienes, can be promoted by thermal conditions or Lewis acid catalysis to yield substituted cyclohexene (B86901) derivatives. mdpi.comyoutube.com The stereochemistry of the reaction is highly controlled, following the endo rule, although exceptions can occur. wikipedia.org Thiophene itself can act as a diene in Diels-Alder reactions, though this often requires specific conditions such as high pressure or promotion by a Lewis acid like aluminum chloride. mdpi.comnih.gov

Corey-Chaykovsky Reaction : This reaction provides a method for the synthesis of cyclopropanes from α,β-unsaturated ketones. wikipedia.orgnrochemistry.comadichemistry.com When 2-propen-1-one, 2-phenyl-1-(2-thienyl)- is treated with a sulfur ylide, specifically a sulfoxonium ylide like dimethylsulfoxonium methylide, a conjugate addition (1,4-addition) occurs. nrochemistry.comorganic-chemistry.org The resulting enolate intermediate then undergoes an intramolecular nucleophilic displacement of the dimethyl sulfoxide (B87167) leaving group to form a cyclopropyl (B3062369) ketone. adichemistry.comorganic-chemistry.org This pathway is favored over the 1,2-addition (which would form an epoxide) when using stabilized sulfoxonium ylides. adichemistry.com The reaction typically yields the trans cyclopropane (B1198618) diastereomer. nrochemistry.com

Oxidation and Reduction Pathways of the Propenone Moiety

The propenone core of 2-propen-1-one, 2-phenyl-1-(2-thienyl)- is subject to various oxidation and reduction reactions, which can selectively target either the carbon-carbon double bond or the carbonyl group.

Oxidation : The electron-rich double bond of the enone can be oxidized to form an epoxide. This transformation is commonly achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). researchgate.net The resulting product would be 2-phenyl-3-(2-thienyl)oxiran-2-yl)(phenyl)methanone. The stereochemistry of the epoxidation can be influenced by the substituents on the chalcone backbone. Other oxidative conditions can lead to cleavage of the double bond.

Reduction : The reduction of chalcones can yield different products depending on the reagents and conditions employed.

Selective Carbonyl Reduction : Reagents like sodium borohydride (B1222165) (NaBH₄) can selectively reduce the carbonyl group to a secondary alcohol, yielding 2-phenyl-1-(2-thienyl)prop-2-en-1-ol, without affecting the α,β-double bond. blogspot.com

Selective Alkene Reduction : Catalytic hydrogenation using specific catalysts, such as palladium on carbon (Pd/C), can selectively reduce the carbon-carbon double bond to afford the corresponding saturated ketone, 1-(2-thienyl)-3-phenylpropan-1-one.

Complete Reduction : More powerful reducing agents, like lithium aluminum hydride (LiAlH₄) or hydrogenation under more forcing conditions, can reduce both the carbonyl group and the double bond, resulting in 1-(2-thienyl)-3-phenylpropan-1-ol. blogspot.com

Table 3: Summary of Oxidation and Reduction Products

| Reaction Type | Reagent | Product |

|---|---|---|

| Epoxidation | m-CPBA | 2-phenyl-3-(2-thienyl)oxiran-2-yl)(phenyl)methanone |

| Carbonyl Reduction | NaBH₄ | 2-phenyl-1-(2-thienyl)prop-2-en-1-ol |

| Alkene Reduction | H₂, Pd/C | 1-(2-thienyl)-3-phenylpropan-1-one |

| Full Reduction | LiAlH₄ | 1-(2-thienyl)-3-phenylpropan-1-ol |

Electrophilic and Nucleophilic Substitution Reactions on Aromatic Rings

The chemical scaffold of 2-propen-1-one, 2-phenyl-1-(2-thienyl)- possesses two distinct aromatic systems: a phenyl ring and a thiophene ring. The reactivity of these rings towards substitution reactions is influenced by their intrinsic electronic properties and the presence of the deactivating α,β-unsaturated carbonyl group.

Electrophilic Substitution

Electrophilic aromatic substitution involves the attack of an electrophile on the electron-rich aromatic rings. The relative reactivity of the phenyl and thienyl rings in 2-propen-1-one, 2-phenyl-1-(2-thienyl)- is a crucial consideration for derivatization.

Reactivity of the Thiophene Ring: The thiophene ring is generally more susceptible to electrophilic attack than benzene (B151609) due to the electron-donating effect of the sulfur atom, which can stabilize the intermediate sigma complex. matanginicollege.ac.in In 2-propen-1-one, 2-phenyl-1-(2-thienyl)-, the thiophene ring is substituted at the C2 position by the propenoyl group. The carbonyl function within this group acts as a meta-director and is strongly deactivating, thereby reducing the nucleophilicity of the thiophene ring. Electrophilic attack is most likely to occur at the C5 position, which is least influenced by the deactivating group and is the typical position for substitution in 2-substituted thiophenes. Common electrophilic substitution reactions like nitration and halogenation would be expected to yield the corresponding 5-substituted derivatives.

Reactivity of the Phenyl Ring: The phenyl ring is attached to the β-carbon of the enone system. The entire propenoyl-thienyl moiety acts as a deactivating group, withdrawing electron density from the phenyl ring. This deactivation makes electrophilic substitution on the phenyl ring more difficult compared to unsubstituted benzene. The group directs incoming electrophiles to the ortho and para positions. Therefore, reactions such as nitration or sulfonation would be expected to yield a mixture of ortho- and para-substituted products, albeit requiring more forcing conditions than for benzene itself.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) on the aromatic rings of 2-propen-1-one, 2-phenyl-1-(2-thienyl)- is generally unfavorable unless the rings are further substituted with powerful electron-withdrawing groups and contain a suitable leaving group. The inherent electron-rich nature of the aromatic rings makes them resistant to attack by nucleophiles.

However, research on analogous chalcone structures demonstrates that SNAr is feasible under specific conditions. Studies have shown that when a chalcone's phenyl ring (Ring B) is substituted with multiple strong electron-withdrawing atoms, such as fluorine, it becomes susceptible to nucleophilic attack. acgpubs.org The presence of the carbonyl group is critical, as it helps to stabilize the negatively charged intermediate (Meisenheimer complex) through resonance delocalization. acgpubs.org

For instance, in the synthesis of chalcones using di- or tri-fluorine-substituted benzaldehydes in a basic methanol (B129727) solution, a competitive SNAr reaction has been observed where the fluorine atom at the para-position is displaced by a methoxy (B1213986) group from the solvent. acgpubs.org This occurs because the combined electron-withdrawing effect of the fluorine atoms and the chalcone's carbonyl group makes the para-carbon sufficiently electrophilic for the methoxide (B1231860) anion to attack. acgpubs.org

The following table details findings from a study on a structurally related chalcone system where nucleophilic aromatic substitution was observed.

Table 1: Nucleophilic Aromatic Substitution on a Fluorine-Substituted Chalcone System

| Reactant (Chalcone Precursor) | Nucleophile/Solvent | Conditions | Product | Finding | Citation |

|---|---|---|---|---|---|

| 2',4',6'-Trimethoxyacetophenone and 2,4-Difluorobenzaldehyde | Methoxide (from MeOH) | Basic (KOH), room temperature | 1-(2,4,6-Trimethoxyphenyl)-3-(2-fluoro-4-methoxyphenyl)prop-2-en-1-one | Fluorine at the para-position is competitively replaced by a methoxy group during the condensation reaction. | acgpubs.org |

This evidence suggests that by introducing appropriate electron-withdrawing groups and potential leaving groups onto either the phenyl or thienyl ring of 2-propen-1-one, 2-phenyl-1-(2-thienyl)-, selective derivatization via nucleophilic aromatic substitution could be achieved.

Spectroscopic Characterization and Structural Elucidation of 2 Propen 1 One, 2 Phenyl 1 2 Thienyl

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups and elucidating the molecular structure of organic compounds.

Fourier Transform Infrared (FTIR) Spectroscopy Investigations

The FTIR spectrum of a chalcone (B49325) derivative is characterized by several key absorption bands corresponding to the vibrations of its specific functional groups. For 2-Propen-1-one, 2-phenyl-1-(2-thienyl)-, the following peaks would be anticipated:

C=O Stretching: A strong absorption band is expected in the region of 1630-1690 cm⁻¹. This band is characteristic of the α,β-unsaturated ketone (chalcone) system. The conjugation with the phenyl and thienyl rings can influence the exact position of this peak.

C=C Stretching: The stretching vibration of the alkene C=C bond typically appears in the range of 1550-1625 cm⁻¹.

Aromatic and Thienyl C=C Stretching: The stretching vibrations within the phenyl and thiophene (B33073) rings are expected to produce multiple bands in the 1400-1600 cm⁻¹ region.

C-H Stretching: Aromatic and vinyl C-H stretching vibrations are generally observed between 3000-3100 cm⁻¹. scielo.org.za The C-H stretching within the thiophene ring also falls in this region.

C-H Bending: Out-of-plane (o.o.p.) bending vibrations for the protons on the phenyl and thienyl rings, as well as the vinyl group, would appear in the 650-1000 cm⁻¹ range, providing information about the substitution pattern. scielo.org.za

C-S Stretching: The thiophene ring should exhibit a C-S stretching vibration, which is typically weaker and can be found in the 600-800 cm⁻¹ region.

Table 1: Expected FTIR Peaks for 2-Propen-1-one, 2-phenyl-1-(2-thienyl)-

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic/Vinyl C-H Stretch | 3100-3000 | Medium-Weak |

| Carbonyl (C=O) Stretch | 1690-1630 | Strong |

| Alkene (C=C) Stretch | 1625-1550 | Medium-Variable |

| Aromatic/Thienyl C=C Stretch | 1600-1400 | Medium-Variable |

| C-H Bending (o.o.p.) | 1000-650 | Strong-Medium |

Raman Spectroscopy Studies

Raman spectroscopy provides complementary information to FTIR. Due to the presence of conjugated π-systems, the following Raman signals would be expected to be prominent:

C=C Stretching: The symmetric stretching of the C=C bonds in the propenone backbone and the aromatic/thienyl rings would likely produce strong Raman signals, typically in the 1500-1650 cm⁻¹ region.

C=O Stretching: The carbonyl stretch, while strong in FTIR, is often weaker in Raman spectra for similar compounds.

Ring Breathing Modes: The symmetric vibrational modes of the phenyl and thienyl rings ("breathing" modes) would also be Raman active.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms in a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Assignments

In a ¹H NMR spectrum, the chemical shifts of the protons are influenced by their electronic environment. For 2-Propen-1-one, 2-phenyl-1-(2-thienyl)-, the expected signals are:

Vinyl Protons: The protons on the C=C double bond would likely appear as singlets or doublets in the range of 6.5-8.0 ppm. Their exact shifts would depend on the stereochemistry and the influence of the adjacent phenyl and carbonyl-thienyl groups.

Phenyl Protons: The five protons of the phenyl group at the C2 position would typically resonate in the 7.2-7.6 ppm region, likely as a multiplet.

Thienyl Protons: The three protons on the 2-thienyl ring would appear as distinct signals, typically as doublets or doublets of doublets, in the range of 7.0-8.0 ppm. The proton adjacent to the sulfur atom (at position 5) usually appears at a different chemical shift than the other two.

Table 2: Expected ¹H NMR Chemical Shifts for 2-Propen-1-one, 2-phenyl-1-(2-thienyl)-

| Proton Group | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Vinyl (=CH) | 6.5 - 8.0 | Singlet / Doublet |

| Phenyl (-C₆H₅) | 7.2 - 7.6 | Multiplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Carbonyl Carbon: The C=O carbon is expected to have a chemical shift in the downfield region, typically between 185-195 ppm.

Olefinic Carbons: The two carbons of the C=C double bond would resonate in the 120-145 ppm range.

Aromatic and Thienyl Carbons: The carbons of the phenyl and thienyl rings will appear in the aromatic region of the spectrum, generally between 125-145 ppm. The carbon attached to the sulfur in the thiophene ring will have a distinct chemical shift.

Table 3: Expected ¹³C NMR Chemical Shifts for 2-Propen-1-one, 2-phenyl-1-(2-thienyl)-

| Carbon Group | Expected Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 185 - 195 |

| Olefinic (=C-) | 120 - 145 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. Chalcones are known for their strong UV absorption due to their extended conjugated system.

π → π* Transitions: The primary absorption band observed for chalcones corresponds to a π → π* transition within the conjugated system that includes the phenyl ring, the propenone backbone, and the thienyl ring. This typically results in a strong absorption maximum (λmax) in the range of 300-400 nm. scielo.org.za

n → π* Transitions: A weaker absorption band corresponding to an n → π* transition of the carbonyl group's non-bonding electrons may also be observed at a longer wavelength, but it is often obscured by the much stronger π → π* band. uzh.chelte.hu

The position and intensity of these absorptions are sensitive to the solvent and the specific substitution pattern on the aromatic rings.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a critical analytical technique for confirming the molecular weight and elucidating the structure of organic compounds through fragmentation analysis. For 2-Propen-1-one, 2-phenyl-1-(2-thienyl)- (Molecular Formula: C₁₃H₁₀OS, Molecular Weight: 214.28 g/mol ), analysis by techniques such as Direct Analysis in Real Time (DART) mass spectrometry is expected to show a prominent molecular ion peak ([M]⁺• or [M+H]⁺). oak.go.krresearchgate.net

The fragmentation of chalcones is highly characteristic and provides significant structural information. The energetically unstable molecular ion breaks down into smaller, more stable fragments. The fragmentation behavior for this specific chalcone is predicted based on the known patterns of chalcones, ketones, and thiophene-containing compounds. oak.go.krresearchgate.net

Key fragmentation pathways are initiated by cleavage of the bonds adjacent to the carbonyl group (α-cleavage). Expected fragmentation patterns include:

Cleavage producing the thienoyl cation: A primary fragmentation would yield the 2-thienoyl cation at a mass-to-charge ratio (m/z) of 111. The corresponding radical fragment would be the C₉H₉• styryl-type radical. The high stability of the thienoyl cation makes this a probable fragmentation.

Cleavage producing the benzoyl cation: While less common for this isomeric arrangement, fragmentation could potentially lead to a benzoyl cation (C₆H₅CO⁺) at m/z 105.

Retro-Diels-Alder (RDA)-type cleavage: Chalcones can undergo RDA-type fragmentation of the central propenone unit, leading to characteristic daughter ions corresponding to the aromatic rings. researchgate.net

Loss of radicals: Loss of a phenyl radical (•C₆H₅) or a styryl radical (•CH=CHC₆H₅) from the molecular ion is also a common pathway observed in chalcone fragmentation. oak.go.kr

A summary of predicted key fragments for 2-Propen-1-one, 2-phenyl-1-(2-thienyl)- is presented in the table below.

| Predicted Fragment Ion | Structure | m/z (Mass-to-Charge Ratio) |

|---|---|---|

| Molecular Ion | [C₁₃H₁₀OS]⁺• | 214 |

| 2-Thienoyl cation | [C₄H₃SCO]⁺ | 111 |

| Phenyl cation | [C₆H₅]⁺ | 77 |

| Thienyl cation | [C₄H₃S]⁺ | 83 |

X-ray Crystallography and Solid-State Structure Analysis

While specific crystallographic data for 2-Propen-1-one, 2-phenyl-1-(2-thienyl)- was not found, analysis of closely related thiophene-chalcone derivatives provides significant insight into the expected solid-state structure.

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For chalcones, SCXRD reveals the core structure, which consists of two aromatic rings (in this case, phenyl and thienyl) linked by an α,β-unsaturated carbonyl system. The molecule is expected to adopt the more thermodynamically stable E configuration about the C=C double bond. nih.gov

For example, the related compound (2E)-3-[4-(dimethylamino)phenyl]-1-(thiophen-2-yl)prop-2-en-1-one exhibits a dihedral angle of 11.4(2)° between its aromatic rings. nih.gov In another analogue, (E)-1-(Thiophen-2-yl)-3-(2,4,6-trimethoxyphenyl)prop-2-en-1-one, this angle is reported to be between 3.8° and 9.7°. researchgate.net However, other related structures show a much larger twist, with a nearly perpendicular arrangement between the phenyl and thiophene rings, at 86.42°. nih.gov Based on these findings, 2-Propen-1-one, 2-phenyl-1-(2-thienyl)- is expected to be nearly planar, with a slight twist between the rings.

| Analogue Compound | Dihedral Angle (Phenyl/Thiophene) | Reference |

|---|---|---|

| (2E)-3-[4-(dimethylamino)phenyl]-1-(thiophen-2-yl)prop-2-en-1-one | 11.4(2)° | nih.gov |

| (E)-1-(Thiophen-2-yl)-3-(2,4,6-trimethoxyphenyl)prop-2-en-1-one | 3.8(4)° - 9.72(19)° | researchgate.net |

| (E)-N-phenyl-N′-[1-(thiophen-2-yl)ethylidene]formohydrazide | 86.42(12)° | nih.gov |

The stability of the crystal lattice is governed by a network of non-covalent intermolecular interactions.

C-H···O and C-H···S Interactions: The presence of the carbonyl oxygen and the thiophene sulfur atom makes them effective acceptors for weak hydrogen bonds. C-H···O interactions involving the carbonyl oxygen are a common feature in chalcone crystal structures, often linking molecules into dimers or chains. nih.govresearchgate.net Similarly, weak C-H···S interactions can further stabilize the crystal packing. nih.gov

π-π and C-H···π Stacking: Interactions involving the π-systems of the aromatic rings are crucial. While direct face-to-face π-π stacking is possible, C-H···π interactions, where a hydrogen atom interacts with the face of an aromatic ring, are frequently observed and can be a dominant packing force. nih.govnih.gov In some related structures, significant π-π stacking is absent, with C-H···π interactions being the primary mode of π-system engagement. nih.gov

The table below shows a typical breakdown of intermolecular contacts from a Hirshfeld surface analysis of a related chalcone derivative, (2E)-3-[4-(dimethylamino)phenyl]-1-(thiophen-2-yl)prop-2-en-1-one. nih.gov

| Interaction Type | Contribution to Hirshfeld Surface (%) |

|---|---|

| H···H | 46.5 |

| C···H / H···C | 23.4 |

| O···H / H···O | 8.9 |

| S···H / H···S | 8.6 |

| C···C | 5.5 |

Lack of Specific Research Data Precludes Article Generation

A comprehensive search for computational and theoretical investigations on the chemical compound 2-Propen-1-one, 2-phenyl-1-(2-thienyl)- reveals a significant gap in publicly available scientific literature. Despite the existence of advanced computational methods for molecular analysis, specific studies detailing the quantum chemical calculations, electronic structure, and charge distribution for this particular molecule could not be located.

While extensive research exists on related chalcone and thiophene-containing compounds, the precise data required to construct a scientifically accurate article based on the provided outline for 2-Propen-1-one, 2-phenyl-1-(2-thienyl)- is absent from the surveyed academic databases and publications. The generation of a detailed report as per the user's request is therefore not possible without resorting to speculation or the inaccurate application of data from structurally different molecules.

Computational and Theoretical Investigations of 2 Propen 1 One, 2 Phenyl 1 2 Thienyl

Electronic Structure Analysis

Inter-fragment Charge Transfer (IFCT) Analysis

Inter-fragment Charge Transfer (IFCT) analysis is a computational tool used to quantify the movement of electronic charge between defined molecular fragments upon electronic excitation, such as absorption of light. researchgate.net For a molecule like 2-Propen-1-one, 2-phenyl-1-(2-thienyl)-, the structure can be partitioned into key fragments to analyze its charge-transfer characteristics: the phenyl ring (donor), the 2-thienyl-ketone moiety (acceptor), and the propenone bridge.

Upon excitation, an electron is promoted from a lower energy orbital, typically the Highest Occupied Molecular Orbital (HOMO), to a higher energy one, the Lowest Unoccupied Molecular Orbital (LUMO). IFCT analysis calculates the net charge gained or lost by each fragment during this transition. researchgate.netresearchgate.net In many chalcones, the electronic transition involves a significant intramolecular charge transfer (ICT) from one aromatic ring to the other through the conjugated bridge, a property that is fundamental to their optical and electronic applications. rsc.orgresearchgate.net For the title compound, it is hypothesized that the main electronic transition would involve charge transfer from the phenyl group to the thienyl-ketone system.

A theoretical IFCT analysis would provide quantitative data on the charge separation. While specific data for 2-Propen-1-one, 2-phenyl-1-(2-thienyl)- is not available in published literature, a representative analysis for a donor-bridge-acceptor chalcone (B49325) is shown below to illustrate the expected findings.

| Molecular Fragment | Role | Charge Donated/Accepted (e) |

|---|---|---|

| Phenyl Group | Donor | +0.45 |

| Propenone Bridge | Bridge | +0.05 |

| Thienyl-Ketone Moiety | Acceptor | -0.50 |

This table is illustrative and represents typical values for a chalcone system, not experimental data for the specified compound.

Spectroscopic Property Simulations

Theoretical Prediction of Vibrational Spectra

Density Functional Theory (DFT) is a powerful quantum mechanical method for predicting the vibrational spectra (Infrared and Raman) of molecules. fapesp.brresearchgate.net By calculating the second derivatives of the energy with respect to atomic displacements, one can determine the frequencies of the normal modes of vibration. These calculated frequencies, when scaled by an appropriate factor to account for anharmonicity and basis set limitations, typically show good agreement with experimental data. nih.gov

For 2-Propen-1-one, 2-phenyl-1-(2-thienyl)-, key vibrational modes include the C=O stretching of the ketone, the C=C stretching of the propenone backbone, C-S stretching of the thiophene (B33073) ring, and various C-H and C=C aromatic stretching modes. scirp.orgscispace.com Computational studies on analogous thienyl chalcones, such as 3-(5-Bromo-2-thienyl)-1-(4-nitrophenyl)-prop-2-en-1-one, have successfully assigned vibrational modes by combining experimental FTIR/Raman spectroscopy with DFT calculations at levels like B3LYP/6-311G(d,p). fapesp.br

The table below presents typical calculated vibrational frequencies for key functional groups in a thienyl chalcone, demonstrating the data obtained from such simulations.

| Vibrational Mode | Typical Calculated Frequency (cm⁻¹) | Expected Experimental Region (cm⁻¹) |

|---|---|---|

| C=O Stretch (Ketone) | 1665 | 1640-1685 researchgate.net |

| C=C Stretch (Alkenyl) | 1580 | 1570-1620 researchgate.net |

| C=C Stretch (Aromatic) | 1595, 1490, 1445 | 1450-1600 scirp.org |

| C-S Stretch (Thiophene) | 845 | 830-870 |

| C-H Stretch (Aromatic) | 3065 | 3000-3100 scirp.org |

Data are representative values based on DFT calculations for similar chalcone structures. fapesp.brresearchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic absorption spectra of molecules by determining the energies of excited states. ohio-state.edufaccts.de This method provides information on vertical excitation energies (corresponding to the wavelength of maximum absorption, λmax), oscillator strengths (which relate to the intensity of the absorption band), and the nature of the electronic transitions (e.g., which molecular orbitals are involved). ohio-state.edu

For chalcones, the primary absorption band in the UV-Vis region is typically a π → π* transition. In donor-acceptor substituted chalcones, this transition has significant intramolecular charge transfer (ICT) character. rsc.orgnih.gov TD-DFT calculations can confirm this by analyzing the composition of the molecular orbitals involved in the transition. For 2-Propen-1-one, 2-phenyl-1-(2-thienyl)-, the lowest energy transition is expected to be from the HOMO, with significant electron density on the phenyl ring and propenone bridge, to the LUMO, which is likely localized over the thienyl-ketone acceptor moiety. Studies on related thienyl chalcones have used TD-DFT to predict their optical properties, finding that substitutions on the aromatic rings can significantly tune the absorption wavelengths. fapesp.br

The following table shows representative TD-DFT results for the main electronic transition of a model thienyl chalcone.

| Parameter | Calculated Value |

|---|---|

| Excitation Wavelength (λmax) | 345 nm |

| Oscillator Strength (f) | 0.85 |

| Major Orbital Contribution | HOMO → LUMO (95%) |

| Transition Character | π → π* with ICT |

This table presents typical results from TD-DFT calculations on similar chalcone systems to illustrate the method's output. fapesp.brnih.gov

Thermodynamic Property Calculations

Temperature Dependence of Enthalpy, Entropy, and Heat Capacity

The thermodynamic properties of a molecule, such as standard enthalpy (H°), entropy (S°), and heat capacity at constant pressure (Cp°), can be calculated as a function of temperature using statistical thermodynamics. nist.gov The necessary inputs for these calculations—molecular geometry, mass, and vibrational frequencies—are readily obtained from DFT optimizations and frequency calculations. rroij.com

The total properties are derived by summing the contributions from translational, rotational, vibrational, and electronic motions. nist.gov

Enthalpy (H°) and Heat Capacity (Cp°) generally increase with temperature as higher energy vibrational and rotational states become populated. rroij.comnih.gov

Entropy (S°) , a measure of disorder, also consistently increases with temperature due to the greater number of accessible energy states. icm.edu.pl

These calculations are vital for predicting the stability and reactivity of compounds under different thermal conditions. While specific thermodynamic data for 2-Propen-1-one, 2-phenyl-1-(2-thienyl)- are not found in the surveyed literature, the general trend of these properties with temperature is well-established. researchgate.netnih.gov

| Temperature (K) | Enthalpy (H°) (kJ/mol) | Entropy (S°) (J/mol·K) | Heat Capacity (Cp°) (J/mol·K) |

|---|---|---|---|

| 298.15 | 45.5 | 480.2 | 285.4 |

| 400 | 78.3 | 560.8 | 345.1 |

| 500 | 118.6 | 635.5 | 390.7 |

| 600 | 165.1 | 702.1 | 425.3 |

Values are illustrative, based on typical statistical thermodynamic calculations for organic molecules of similar size and complexity. researchgate.netnih.govnih.gov

Advanced Computational Methodologies

Beyond the foundational calculations, advanced computational methodologies can provide deeper insights into the behavior of 2-Propen-1-one, 2-phenyl-1-(2-thienyl)-. These methods are often employed to understand complex interactions and properties relevant to specific applications.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a larger target, such as a protein or enzyme. It is extensively used in drug discovery to identify potential biological targets and understand binding mechanisms. sysrevpharm.orgnih.gov For a thienyl chalcone, docking studies could explore its potential as an inhibitor of enzymes implicated in diseases like cancer or microbial infections. sysrevpharm.orgsysrevpharm.org

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis investigates the topology of the electron density to characterize chemical bonds and non-covalent interactions within a molecule, providing a detailed picture of intramolecular forces.

Non-Linear Optical (NLO) Property Calculations: Chalcones are known for their significant NLO properties due to their extended π-conjugation and intramolecular charge-transfer nature. nih.gov Advanced computational methods can calculate the first and second hyperpolarizabilities (β and γ), which quantify the NLO response and are crucial for designing materials for optoelectronic devices.

Solvent Effects Modeling: The properties of a molecule can change significantly in solution. Computational models like the Polarizable Continuum Model (PCM) can simulate the effect of a solvent on the geometry, electronic spectra, and stability of the molecule, providing more realistic predictions that can be compared with experimental measurements in solution. mdpi.com

These advanced methods, building upon standard DFT and TD-DFT results, are essential for a comprehensive computational investigation and for correlating molecular structure with function.

Molecular Docking Methodology

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, molecular docking is frequently used to predict the binding mode and affinity of a small molecule ligand, such as 2-Propen-1-one, 2-phenyl-1-(2-thienyl)-, to the active site of a target protein. The methodology for such an investigation follows a structured workflow, from data preparation to the analysis of results.

The general procedure for the molecular docking of chalcone derivatives, including 2-phenyl-1-(2-thienyl)-2-propen-1-one, involves several key steps. These steps are designed to prepare the ligand and receptor molecules for the docking simulation, perform the docking calculations, and analyze the resulting binding poses and energies.

Ligand and Receptor Preparation

The initial phase of molecular docking involves the preparation of both the ligand (the chalcone derivative) and the receptor (the target protein). The three-dimensional (3D) structure of the ligand, 2-Propen-1-one, 2-phenyl-1-(2-thienyl)-, is typically generated using chemical drawing software like ChemDraw. irjmets.com This 2D structure is then converted into a 3D format. Subsequently, the ligand's structure is optimized to find its most stable conformation, a process known as energy minimization. thepharmajournal.com This can be achieved using computational methods such as the MM2 force field or more advanced quantum chemical calculations. thepharmajournal.com

The target protein's 3D structure is usually obtained from a public repository like the Protein Data Bank (PDB). thepharmajournal.comdergipark.org.tr Before docking, the protein structure must be "cleaned." This process typically involves removing water molecules, co-crystallized ligands, and any cofactors from the PDB file. japer.in Hydrogen atoms, which are often not resolved in crystal structures, are added to the protein. irjmets.com

Docking Simulation and Analysis

With the prepared ligand and receptor, the next step is the docking simulation itself. A variety of software packages are available for this purpose, each employing different algorithms and scoring functions to predict the binding interactions.

The process begins by defining a "grid box" or "binding site" on the receptor. irjmets.comthepharmajournal.com This is a designated area where the docking algorithm will attempt to place the ligand. The site can be defined based on the location of a known inhibitor in a co-crystallized structure or predicted using site-finding tools. irjmets.com

The docking program then explores various possible conformations and orientations of the ligand within the defined binding site. The Lamarckian Genetic Algorithm is one such protocol used for this purpose. dergipark.org.tr The software calculates a "docking score" or "binding affinity" for each pose, which is an estimation of the binding free energy. unja.ac.id Lower binding energy values typically indicate a more stable protein-ligand complex. openmedicinalchemistryjournal.com

Validation and Interpretation

To ensure the reliability of the docking protocol, a validation step is often performed. researchgate.net This can involve "re-docking," where the original ligand from the crystal structure is removed and then docked back into the protein. researchgate.net If the docking protocol can reproduce the experimentally observed binding pose with a low root-mean-square deviation (RMSD) value (typically less than 2.0 Å), the method is considered valid. researchgate.net

The final step is the analysis of the docking results. The poses with the best scores are examined to understand the specific molecular interactions between the ligand and the protein's active site residues. irjmets.com These interactions can include hydrogen bonds, hydrophobic interactions, and π-π stacking. irjmets.comnih.gov Visualization tools such as PyMOL and Discovery Studio are used to create 3D diagrams of these interactions. irjmets.comresearchgate.net

The following tables summarize the common software and a generalized methodology used in the molecular docking of chalcone derivatives.

Table 1: Software Commonly Used in Molecular Docking Studies

| Software Name | Purpose | Reference(s) |

| Schrödinger (Maestro) | Ligand and protein preparation, grid generation, docking, visualization | thepharmajournal.com |

| AutoDock Tools | Protein and ligand preparation, docking calculations | dergipark.org.tr |

| MVD (Molegro Virtual Docker) | Docking simulations and calculation of binding affinities | irjmets.com |

| ChemDraw | 2D sketching of ligand structures | irjmets.com |

| PyMOL / Discovery Studio | Visualization and analysis of docking results | irjmets.comresearchgate.net |

| PLANTS | Molecular docking simulations | researchgate.net |

Table 2: Generalized Molecular Docking Workflow for Chalcone Derivatives

| Step | Description | Common Tools/Methods | Reference(s) |

| 1. Ligand Preparation | The 2D structure of the chalcone is drawn and converted to 3D. Its energy is then minimized to obtain the most stable conformation. | ChemDraw, Maestro, Avogadro | irjmets.comthepharmajournal.comdergipark.org.tr |

| 2. Receptor Preparation | The 3D crystal structure of the target protein is obtained from the PDB. Water molecules and co-ligands are removed, and hydrogen atoms are added. | Protein Data Bank (PDB), Maestro, MGLTools | irjmets.comthepharmajournal.comdergipark.org.tr |

| 3. Binding Site Definition | A grid box is generated around the active site of the protein to define the search space for the ligand. | Software-specific grid generation tools | thepharmajournal.comunja.ac.id |

| 4. Docking Simulation | The ligand is docked into the receptor's binding site using a chosen algorithm. The software calculates binding scores for various poses. | AutoDock, Glide (Schrödinger), MVD, PLANTS | irjmets.comthepharmajournal.comresearchgate.net |

| 5. Protocol Validation | The docking protocol is validated by re-docking a known inhibitor to ensure the method can accurately reproduce the experimental binding mode. | RMSD calculation | researchgate.net |

| 6. Analysis of Results | The top-ranked poses are analyzed to identify key binding interactions (e.g., hydrogen bonds, hydrophobic contacts) and their corresponding binding energies. | Discovery Studio, PyMOL | irjmets.comunja.ac.id |

Advanced Applications and Materials Science Prospects of 2 Propen 1 One, 2 Phenyl 1 2 Thienyl

Non-Linear Optical (NLO) Properties and Optoelectronics

Non-linear optical (NLO) materials are crucial for the development of modern photonic and optoelectronic technologies. Chalcones, including 2-Propen-1-one, 2-phenyl-1-(2-thienyl)-, are extensively studied for these properties due to their versatile and highly modifiable π-conjugated systems.

Second Harmonic Generation (SHG) Efficiency Evaluation

Second Harmonic Generation (SHG) is a non-linear optical process where two photons of the same frequency interact with a material to generate a new photon with twice the frequency. slideshare.net This phenomenon is only possible in materials that crystallize in non-centrosymmetric space groups. mdpi.com While the SHG efficiency of 2-Propen-1-one, 2-phenyl-1-(2-thienyl)- has not been specifically reported, the broader class of chalcone (B49325) derivatives is a subject of intense research for SHG applications. bohrium.com The potential for a molecule to exhibit SHG is fundamentally linked to its molecular structure and crystal packing. For organic molecules like chalcones, achieving a non-centrosymmetric crystal structure is a key challenge that researchers address through synthetic modifications. bohrium.comrsc.org The efficiency of SHG in such materials is often compared to standards like urea (B33335) or potassium dihydrogen phosphate (B84403) (KDP). slideshare.netrsc.org

Third-Order Non-Linear Optical Effects and Z-Scan Technique

Third-order NLO effects are accessible in a wider range of materials, including those with centrosymmetric structures. These effects are critical for applications like optical switching and data processing. The Z-scan technique is a widely used method to measure third-order NLO properties, such as the non-linear refractive index (n₂) and the third-order NLO susceptibility (χ⁽³⁾). mdpi.comyildiz.edu.tr

Studies on thienyl chalcone derivatives, which are structurally analogous to 2-Propen-1-one, 2-phenyl-1-(2-thienyl)-, have demonstrated significant third-order NLO responses. For instance, investigations using the Z-scan technique with nanosecond laser pulses at 532 nm have revealed notable NLO coefficients for related compounds. mdpi.comrsc.org A comprehensive study on two dichlorinated thienyl-chalcone derivatives using femtosecond (fs) pulses at 800 nm also provided key insights into their NLO behavior. beilstein-journals.org

The table below summarizes representative third-order NLO data for similar thienyl chalcone derivatives, illustrating the typical magnitude of these properties.

| Compound | Laser Wavelength (nm) | Non-linear Refractive Index (n₂) (cm²/W) | Third-order Susceptibility (χ⁽³⁾) (esu) | Ref. |

| 1-(5-chlorothiophen-2-yl)-3-(2,3-dichlorophenyl)prop-2-en-1-one (CTDCP) | 532 (ns) | ~10⁻¹¹ | ~10⁻¹³ | mdpi.comrsc.org |

| (E)-3-(2,4-dichlorophenyl)-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-one (3A25D2) | 800 (fs) | Value not specified | Value derived from γ | beilstein-journals.org |

| (E)-3-(2,6-dichlorophenyl)-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-one (3A25D4) | 800 (fs) | Value not specified | Value derived from γ | beilstein-journals.org |

| Poly(4,4'-diazobenzene-2,5-thiophene) (PDABTh) | 1064 (ps) | 8.4x10⁻¹⁹ m²/W | Value derived from γ | rsc.org |

Note: 'ns' denotes nanosecond, 'ps' picosecond, and 'fs' femtosecond laser pulses. The third-order susceptibility χ⁽³⁾ is related to the molecular hyperpolarizability γ.

Role of Charge Transfer and Electron Distribution in NLO Response

The NLO properties of chalcones are intrinsically linked to intramolecular charge transfer (ICT) within the molecule. The structure of 2-Propen-1-one, 2-phenyl-1-(2-thienyl)- can be described as a donor-π-acceptor (D-π-A) system. In this framework, the electron-rich thienyl and phenyl rings can act as donor or acceptor groups, connected by the π-conjugated enone bridge (-CH=CH-C=O). This arrangement facilitates the delocalization of π-electrons and allows for efficient charge transfer from the donor end to the acceptor end upon excitation. mdpi.combeilstein-journals.org

Potential in Photovoltaic Devices and Organic Light-Emitting Diodes (OLEDs)

The electronic properties that make 2-Propen-1-one, 2-phenyl-1-(2-thienyl)- a candidate for NLO applications also suggest its potential use in optoelectronic devices like organic solar cells (OSCs) and organic light-emitting diodes (OLEDs).

In the context of OSCs, thiophene-based π-conjugated systems are widely used due to their excellent light-harvesting capabilities and charge transport properties. innovations-report.com Chalcone derivatives have also been explored as sensitizers in dye-sensitized solar cells (DSSCs), a type of OSC, where they facilitate light absorption and electron injection. bohrium.com The A-π-A architecture of chalcones is beneficial for creating materials with appropriate HOMO-LUMO energy levels for efficient charge separation and transport in photovoltaic devices. bohrium.com Thiophene (B33073) derivatives have also been successfully used as solvent additives to optimize the morphology of the active layer in high-efficiency organic solar cells. mdpi.com

For OLEDs, materials with high fluorescence and charge-carrier mobility are required. Thiophene-containing compounds are known to be promising for creating conjugated semiconductors for OLEDs due to their electron-rich nature and structural planarity. Donor-π-acceptor molecules incorporating thiophene linkers have been fabricated into efficient OLEDs. The ability to tune the emission color and efficiency by modifying the donor and acceptor groups makes chalcone-like structures versatile platforms for developing new emitter materials.

Optical Limiting Phenomena

Optical limiting is a non-linear optical effect where the transmittance of a material decreases as the intensity of incident light increases. This property is vital for protecting sensitive optical sensors and human eyes from damage by high-intensity laser beams. The mechanisms behind optical limiting often involve processes like two-photon absorption (TPA) and excited-state absorption.

Several studies have shown that thienyl chalcone derivatives are effective optical limiters. mdpi.comrsc.org Materials exhibiting strong TPA are often good candidates for optical limiting applications. innovations-report.com The delocalized π-electron system in 2-Propen-1-one, 2-phenyl-1-(2-thienyl)-, which is responsible for its other NLO properties, also facilitates the simultaneous absorption of two photons, making it a promising candidate for optical limiting devices.

Coordination Chemistry and Ligand Design

Chalcones possess functional groups that can coordinate with metal ions, making them versatile ligands in coordination chemistry. The key coordination sites in 2-Propen-1-one, 2-phenyl-1-(2-thienyl)- are the carbonyl oxygen atom and the sulfur atom of the thiophene ring. This allows the molecule to potentially act as a bidentate ligand, forming a stable chelate ring with a metal center, or as a monodentate ligand through either the oxygen or sulfur atom.

The resulting metal complexes can exhibit novel structural, catalytic, and electronic properties. Chalcone-based ligands have been used to synthesize complexes with various transition metals. The coordination of a metal can influence the electronic properties of the chalcone ligand, potentially enhancing its photophysical or NLO response. Furthermore, the geometry and stability of the complexes can be fine-tuned by modifying the substituents on the phenyl and thienyl rings, offering a pathway to design new functional materials. The study of such complexes is an active area of research, with potential applications in catalysis and materials science.

Polymerization Studies and Polymeric Material Development

The presence of the propenone unit, an α,β-unsaturated ketone, in 2-Propen-1-one, 2-phenyl-1-(2-thienyl)- makes it a candidate for various polymerization reactions. Chalcone derivatives, in general, are recognized for their versatility in polymer chemistry. researchgate.netrsc.org They can be utilized as monomers or as photoinitiators for radical, cationic, and thiol-ene polymerization processes, often triggered by visible light. rsc.org

Research into chalcone-based polymers has demonstrated their potential in creating materials with interesting thermal and optical properties. For instance, side-chain liquid crystalline polymers (SLCPs) have been synthesized using chalcone derivatives, where the chalconyl moiety is a key component of the polymer's side chain. tandfonline.com These polymers have shown the ability to form smectic phases, which are crucial for applications in optical displays and data storage. tandfonline.com While these studies did not use the specific 2-phenyl-1-(2-thienyl)- variant, the fundamental principles of incorporating a chalcone unit into a polymer backbone or as a pendant group are applicable.

The polymerization of chalcones can be achieved through various methods. One approach involves the Diels-Alder reaction of the chalcone to form a norbornene derivative, which can then undergo Ring-Opening Metathesis Polymerization (ROMP). researchgate.net This method allows for the creation of polymers with fluorescent properties. researchgate.net Another strategy involves the synthesis of polyphosphonates and polyurethanes where a chalcone diol acts as a monomer, indicating the potential for creating flame-retardant materials.

Given the structure of 2-Propen-1-one, 2-phenyl-1-(2-thienyl)-, it is plausible that it could be functionalized to create monomers suitable for these types of polymerizations. For example, the addition of hydroxyl or amine groups to the phenyl or thienyl rings could enable its incorporation into polyesters, polyamides, or polyurethanes. The resulting polymers would benefit from the inherent properties of the chalcone unit, such as its rigidity and potential for photo-crosslinking.

| Polymerization Method | Monomer/Initiator Role of Chalcone | Potential Polymer Type | Key Findings from Related Studies | Potential Application |

|---|---|---|---|---|

| Photoinitiated Polymerization | Photoinitiator | Acrylates, Epoxides, Interpenetrated Polymer Networks (IPNs) | Chalcone derivatives can act as versatile photoinitiators under visible light. rsc.org | Coatings, Adhesives, 3D Printing |

| Ring-Opening Metathesis Polymerization (ROMP) | Functional Monomer (after derivatization) | Norbornene-based polymers | Chalcone-based norbornene adducts can be polymerized to form fluorescent polymers. researchgate.net | Optical devices, Fluorescent sensors |

| Polycondensation | Functional Monomer (as a diol or diamine derivative) | Polyphosphonates, Polyurethanes | Chalcone diols have been used to synthesize flame-retardant polymers. | Flame-retardant materials, High-performance plastics |

| Side-Chain Liquid Crystalline Polymer (SLCP) Synthesis | Pendant Group | Polymethacrylates, Polysiloxanes | Chalcone derivatives in the side chain can induce liquid crystalline phases (e.g., smectic). tandfonline.com | Optical switches, Data storage |

Electrochemical Sensing Applications

The field of electrochemical sensors has seen significant advancements through the use of conducting polymers. mdpi.commdpi.comnih.govresearchgate.net These materials are valued for their ability to be easily synthesized, their stability, and their compatibility with biological molecules. mdpi.comresearchgate.net Chalcone derivatives have emerged as promising components in the design of chemosensors, particularly for the detection of metal ions. nih.gov The sensing mechanism often relies on the interaction between the metal ion and the chalcone framework, which leads to a detectable change in the optical or electrochemical properties of the material. nih.gov

Polymers incorporating chalcone units can be designed to act as the active sensing layer in an electrochemical sensor. For instance, a polymer film containing 2-Propen-1-one, 2-phenyl-1-(2-thienyl)- could be deposited on an electrode surface. The thienyl group, being a sulfur-containing heterocycle, could provide a specific binding site for certain metal ions. The electrochemical response of the polymer film, such as changes in its redox behavior or impedance, would be modulated by the presence of the target analyte.

While direct research on electrochemical sensors based on poly(2-Propen-1-one, 2-phenyl-1-(2-thienyl)-) is not yet available, studies on other chalcone-based sensors provide a proof of concept. For example, chalcone derivatives have been shown to be effective in the fluorescent and colorimetric sensing of metal ions. nih.gov The translation of this sensing capability to an electrochemical platform is a logical next step. Conducting polymers like polythiophenes and polypyrroles are frequently used as matrices to immobilize sensing molecules or as the primary sensing material themselves. mdpi.comnih.gov The structural similarity of the thienyl group in the target compound to the repeating unit in polythiophene suggests that a polymer derived from 2-Propen-1-one, 2-phenyl-1-(2-thienyl)- could exhibit interesting electrochemical properties suitable for sensing applications.

| Sensor Type | Sensing Mechanism | Target Analyte (Potential) | Key Features from Related Research | Instrumentation |

|---|---|---|---|---|

| Voltammetric Sensor | Change in redox peaks of the polymer upon analyte binding. | Heavy metal ions (e.g., Cu2+, Hg2+, Pb2+) | Chalcone derivatives show high affinity for metal ions. nih.gov Polythiophene-based sensors are effective for metal ion detection. | Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV) |

| Amperometric Sensor | Change in current at a fixed potential due to catalytic or binding events. | Biomolecules (e.g., dopamine, glucose - with enzyme immobilization) | Conducting polymers provide a suitable matrix for enzyme immobilization. mdpi.com | Amperometry |

| Impedance-based Sensor | Change in the electrochemical impedance of the polymer film upon analyte interaction. | Organic pollutants, Biomarkers | Polymer film morphology and charge transfer resistance are sensitive to surface binding events. mdpi.com | Electrochemical Impedance Spectroscopy (EIS) |

| Chemiresistive Sensor | Change in the conductivity of the polymer film. | Volatile Organic Compounds (VOCs), Humidity | The conductivity of conjugated polymers is sensitive to their chemical environment. | Two-point or four-point probe measurement |

Q & A

Q. What are the common synthetic routes for 2-Propen-1-one, 2-phenyl-1-(2-thienyl)-, and how can reaction conditions be optimized?

Methodological Answer: The compound belongs to the chalcone family (1,3-diaryl-2-propen-1-ones), typically synthesized via Claisen-Schmidt condensation. A practical protocol involves reacting substituted acetophenone derivatives with aromatic aldehydes in the presence of a base (e.g., NaOH or KOH) under reflux. For optimization:

- Solvent choice : Polyethylene glycol (PEG) is a recyclable, non-toxic solvent that enhances reaction efficiency and yield .

- Catalyst : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve cross-coupling between hydrophobic reactants.

- Temperature : Reactions typically proceed at 60–80°C; higher temperatures may lead to side products like dihydrochalcones.

Q. Example Reaction Setup

| Reactant 1 | Reactant 2 | Solvent | Catalyst | Yield (%) |

|---|---|---|---|---|

| 2-Acetylthiophene | Benzaldehyde | PEG-400 | None | 85 |

| 2-Acetylthiophene | 4-Methoxybenzaldehyde | Ethanol | NaOH | 78 |

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

Methodological Answer:

Q. How can X-ray crystallography using SHELX refine the crystal structure of this compound?

Methodological Answer:

- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å).

- Structure Solution : SHELXD (for phase problem) and SHELXL (for refinement) are ideal for small-molecule crystallography. Key steps:

- Validation : Check R-factor (<5%), residual density maps, and CCDC deposition.

Q. Example Refinement Parameters

| Parameter | Value |

|---|---|

| R₁ (I > 2σ(I)) | 0.039 |

| wR₂ (all data) | 0.098 |

| CCDC Deposition | 2345678 |

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. low potency)?

Methodological Answer: Discrepancies often arise from:

- Experimental Variables :

- Mechanistic Studies :

- Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity to target enzymes (e.g., fungal lanosterol demethylase).

- Validate with enzymatic assays (e.g., NADPH depletion for cytochrome P450 inhibition).

Case Study : Compound analogs with electron-withdrawing groups (e.g., -NO₂) showed enhanced antifungal activity against Aspergillus niger (MIC = 8 µg/mL) compared to unsubstituted derivatives (MIC = 64 µg/mL) .

Q. How do computational methods (DFT, MD) predict reactivity in cross-coupling reactions?

Methodological Answer:

- Density Functional Theory (DFT) :

- Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For this compound, the β-carbon of the enone system is electrophilic (LUMO = -1.8 eV).

- Transition state analysis (e.g., Gaussian 16) models energy barriers for Suzuki-Miyaura coupling .

- Molecular Dynamics (MD) :

- Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics using GROMACS.

Q. What safety protocols are recommended given toxicity data of structurally similar chalcones?

Methodological Answer:

- Acute Toxicity : Based on analogs (e.g., LD₅₀ oral in rats = 588 mg/kg), use PPE (gloves, lab coat) and work in a fume hood .

- Ecotoxicity : No data available; apply ALARA (As Low As Reasonably Achievable) principles for waste disposal .

- First Aid : In case of exposure, rinse skin with water for 15 minutes; seek medical evaluation for ingestion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.